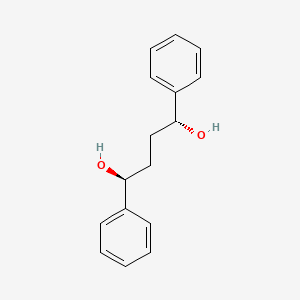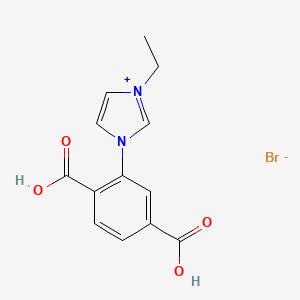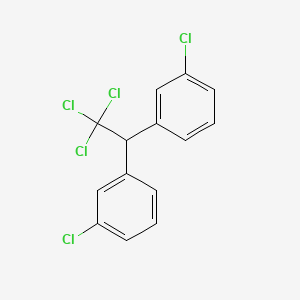
M,m'-ddt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
M,m’-ddt is prepared by heating chloral (C₂HCl₃O) and chlorobenzene (C₆H₅Cl) in a ratio of 1:2 in the presence of concentrated sulfuric acid (H₂SO₄) . This reaction produces the desired compound through a series of Friedel-Crafts reactions. Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.
Análisis De Reacciones Químicas
M,m’-ddt undergoes various chemical reactions, including:
Oxidation: M,m’-ddt can be oxidized to form dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD).
Reduction: Reduction reactions can convert M,m’-ddt to less chlorinated compounds.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed from these reactions are DDE and DDD .
Aplicaciones Científicas De Investigación
M,m’-ddt has been extensively used in scientific research due to its insecticidal properties. Some of its applications include:
Chemistry: Used as a model compound to study the environmental fate and degradation of organochlorine pesticides.
Biology: Employed in studies on the impact of pesticides on ecosystems and wildlife.
Medicine: Investigated for its effects on human health, particularly its potential as a carcinogen.
Industry: Utilized in the development of new insecticides and pest control strategies
Mecanismo De Acción
M,m’-ddt exerts its effects primarily as a contact insecticide. It disrupts the nervous system of insects by interfering with sodium ion channels, leading to prolonged nerve impulses and eventual paralysis . This mechanism of action makes it highly effective against a wide range of insect pests.
Comparación Con Compuestos Similares
M,m’-ddt is similar in structure to other organochlorine insecticides such as methoxychlor and dicofol. it is unique due to its high environmental persistence and bioaccumulation potential. Similar compounds include:
Methoxychlor: Less persistent in the environment compared to M,m’-ddt.
Dicofol: Used as an acaricide with a similar mode of action but different environmental behavior .
M,m’-ddt’s uniqueness lies in its historical significance and the extensive research conducted on its environmental and health impacts.
Propiedades
Número CAS |
198014-76-5 |
|---|---|
Fórmula molecular |
C14H9Cl5 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
1-chloro-3-[2,2,2-trichloro-1-(3-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H9Cl5/c15-11-5-1-3-9(7-11)13(14(17,18)19)10-4-2-6-12(16)8-10/h1-8,13H |
Clave InChI |
UXSCCPYEYMVUCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


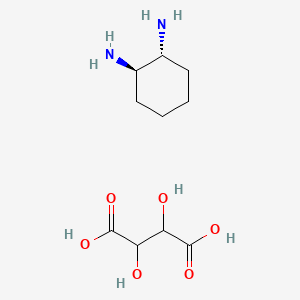

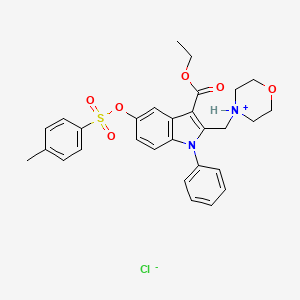
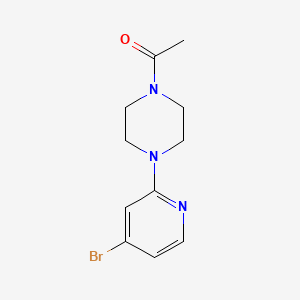

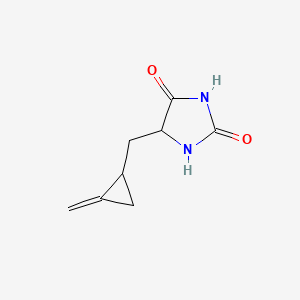


![N-[[2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide](/img/structure/B12815398.png)
![Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide](/img/structure/B12815403.png)
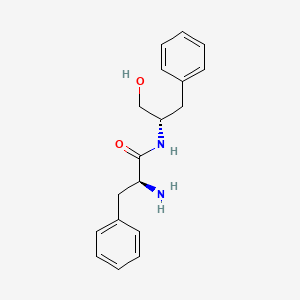
![N-Hydroxy-1H-benzo[d]imidazole-2-carbimidoyl chloride](/img/structure/B12815416.png)
